Cui xing ning

Description

Overview of Cholinesterase Enzymes and Their Biological Roles

Cholinesterase enzymes are serine hydrolases essential for the proper functioning of the nervous system. jove.com The two primary types are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), also known as pseudocholinesterase. jove.comwikipedia.org

Acetylcholinesterase (AChE): Primarily located at cholinergic synapses in the nervous system and at neuromuscular junctions, AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetate. jove.comyoutube.com This action terminates the nerve signal, allowing the neuron or muscle cell to return to its resting state and preventing overstimulation. wikipedia.orgyoutube.com

Butyrylcholinesterase (BChE): Found predominantly in blood plasma and synthesized in the liver, BChE has a broader substrate specificity than AChE. youtube.comwikilectures.eu While its precise biological role is less defined, it is known to hydrolyze various choline esters and plays a part in the metabolism of certain drugs and toxins. youtube.com In the progression of some neurodegenerative diseases, BChE activity may increase as AChE activity declines, suggesting it plays a compensatory role in acetylcholine regulation. nih.gov

Classification and Diversity of Cholinesterase Inhibitors

Cholinesterase inhibitors can be classified based on their mechanism of action and chemical structure. The primary mechanistic classification is based on the nature of their interaction with the enzyme's active site. wikipedia.org

Reversible Inhibitors: These compounds, such as edrophonium, bind transiently to the AChE active site, typically through weaker hydrogen bonds and electrostatic interactions. youtube.com Their effects are short-lived. youtube.com

Pseudo-irreversible (or Carbamate) Inhibitors: This class includes carbamates like physostigmine (B191203) and neostigmine. They react with the serine residue in the enzyme's active site to form a carbamoylated enzyme. youtube.com This bond is significantly more stable than the acetylated enzyme formed with acetylcholine but is still subject to slow hydrolysis, restoring enzyme function over a period of minutes to hours. youtube.com

Irreversible Inhibitors: Organophosphates fall into this category. They form a highly stable, covalent phosphate (B84403) bond with the active site serine. youtube.com The restoration of enzyme activity is extremely slow, often requiring the synthesis of new enzyme molecules. youtube.com

Chemically, inhibitors are diverse, ranging from naturally occurring alkaloids to synthetic compounds. wikipedia.org

| Inhibitor Class | Mechanism | Examples |

| Reversible | Non-covalent binding | Donepezil, Galantamine, Edrophonium wikipedia.org |

| Pseudo-irreversible | Carbamoylation of active site | Physostigmine, Neostigmine, Rivastigmine wikipedia.org |

| Irreversible | Phosphorylation of active site | Organophosphates (e.g., Sarin, Malathion) youtube.comwikipedia.org |

Historical Context of Carbamate-Based Cholinesterase Inhibitors

The history of carbamate (B1207046) inhibitors is rooted in natural product chemistry. The first recognized carbamate cholinesterase inhibitor was physostigmine , an alkaloid isolated from the Calabar bean (Physostigma venenosum). For centuries, the bean was used in West Africa in traditional medicine and as an ordeal poison.

The isolation of physostigmine in the 19th century and the elucidation of its structure led to its use in medicine. However, its utility was limited by poor bioavailability and adverse effects. nih.gov This spurred the development of synthetic analogues beginning in the 1930s, which aimed to improve stability, selectivity, and pharmacokinetic properties. nih.gov This research led to the creation of important drugs like neostigmine and pyridostigmine , which have had long-standing use in the treatment of myasthenia gravis. wikipedia.org More recently, carbamates like rivastigmine have been developed and used in the management of Alzheimer's disease. nih.gov

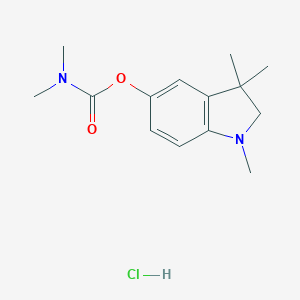

Rationale for Investigating 5-(1,3,3-Trimethylindolinyl) N,N-Dimethylcarbamate (Cui Xing Ning)

The investigation into specific carbamate structures like 5-(1,3,3-trimethylindolinyl) N,N-dimethylcarbamate, also known as this compound, is driven by the need to understand structure-activity relationships and to develop novel chemical tools or therapeutic leads. nih.gov Research into this compound and its analogues is aimed at exploring how modifications to the carbamate moiety and the indoline (B122111) scaffold affect its interaction with cholinesterases. nih.gov

A study systematically synthesized and evaluated a series of six N-alkyl and N-aryl 5-(1,3,3-trimethylindolinyl) carbamates, including this compound, to probe their inhibitory activity against eel acetylcholinesterase. nih.gov The primary goal was to establish a clear structure-activity relationship to guide the future design of carbamates. nih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

139052-05-4 |

|---|---|

Molecular Formula |

C14H21ClN2O2 |

Molecular Weight |

284.78 g/mol |

IUPAC Name |

(1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate;hydrochloride |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-14(2)9-16(5)12-7-6-10(8-11(12)14)18-13(17)15(3)4;/h6-8H,9H2,1-5H3;1H |

InChI Key |

ZVTYQUAZWKKIFS-UHFFFAOYSA-N |

SMILES |

CC1(CN(C2=C1C=C(C=C2)OC(=O)N(C)C)C)C.Cl |

Canonical SMILES |

CC1(CN(C2=C1C=C(C=C2)OC(=O)N(C)C)C)C.Cl |

Other CAS No. |

139052-05-4 |

Synonyms |

5-(1,3,3-trimethylindoline)-N,N-dimethylcarbamate 5-(1,3,3-trimethylindolinyl)-N,N-dimethylcarbamate carbaindoline cui xing ning cui xing ning monohydrochloride |

Origin of Product |

United States |

Synthetic Methodologies for Carbamate Analogues and Derivatives of the Indoline Core

General Synthetic Routes for N-Alkyl and N-Aryl Carbamate (B1207046) Scaffold Generation

The synthesis of N-alkyl and N-aryl carbamates can be achieved through various general methodologies. Traditional approaches often involve the reaction of an amine with an electrophilic alkoxycarbonyl derivative or the reaction of an alcohol with an electrophilic carbamoyl (B1232498) group nih.gov. Historically, this has included the use of highly toxic reagents such as phosgene (B1210022) or phosgene equivalents like isocyanates or di- and triphosgene (B27547) nih.gov.

More recent and environmentally friendly protocols have been developed to circumvent the use of highly toxic reagents. One such method involves the reaction of alcohols or phenols with sodium cyanate (B1221674) in the presence of trichloroacetic acid (TCA) under solvent-free conditions to produce primary carbamates in high yields nih.gov. Another approach for synthesizing N-alkyl-O-alkyl carbamates utilizes carbonyl-di-imidazole (CDI) in a three-step method involving the reaction of non-acidic alcohols with CDI, followed by alkylation and subsequent reaction with primary and secondary amines nih.govnih.govnih.gov. Palladium-catalyzed cross-coupling reactions of aryl halides or triflates with sodium cyanate in the presence of alcohols have also been reported as an efficient synthesis of N-aryl carbamates nih.govnih.gov. Copper-catalyzed methods, including the reaction of azidoformates with boronic acids or the coupling of isocyanate salts with aryl halides or boronic acids, provide alternative routes to N-aryl carbamates nih.gov. Metal-free approaches using aryl(TMP)iodonium salts as arylation reagents for cyclic carbamates have also been explored nih.gov.

Targeted Synthesis of 5-(1,3,3-Trimethylindolinyl) Carbamate Analogues for Structure-Activity Relationship Studies

The targeted synthesis of 5-(1,3,3-trimethylindolinyl) carbamate analogues is central to understanding the structural features that contribute to their biological activity, particularly their anticholinesterase properties nih.govnih.govuni.lunih.govnih.govnih.gov. These syntheses typically involve the introduction of the carbamate moiety onto the 5-hydroxy-1,3,3-trimethylindoline core structure uni.lu.

A common strategy involves the reaction of 5-hydroxy-1,3,3-trimethylindoline (or its hydrobromide salt) with appropriate carbamoyl chlorides or isocyanates uni.lu. For instance, the synthesis of 5-(1,3,3-trimethylindolinyl)N,N-diethylcarbamate (Compound IV) was achieved by reacting 5-hydroxy-1,3,3-trimethylindoline hydrobromide with diethylcarbamyl chloride in the presence of aqueous sodium hydroxide (B78521) uni.lu. Similarly, 5-(1,3,3-trimethylindolinyl)N-heptylcarbamate (Compound V) was synthesized by stirring the free base of 5-hydroxy-1,3,3-trimethylindoline with n-heptyl isocyanate uni.lu.

Structure-activity relationship studies have focused on modifying the substitution pattern on the carbamate nitrogen to investigate the impact on activity nih.govnih.govuni.lunih.govnih.govnih.gov.

N-Alkyl Substitution Modifications

Modifications involving N-alkyl substitutions on the carbamate moiety of the 5-(1,3,3-trimethylindolinyl) core have been synthesized to explore their effect on anticholinesterase activity nih.govnih.govuni.lunih.gov. Analogues with varying alkyl chain lengths and branching patterns have been prepared.

Examples of synthesized N-alkyl analogues include 5-(1,3,3-trimethylindolinyl)N-methylcarbamate (Compound II), 5-(1,3,3-trimethylindolinyl)N-ethylcarbamate (Compound III), 5-(1,3,3-trimethylindolinyl)N,N-diethylcarbamate (Compound IV), and 5-(1,3,3-trimethylindolinyl)N-heptylcarbamate (Compound V) nih.govnih.govuni.lunih.gov. The synthesis generally involves the reaction of the indoline (B122111) precursor with the corresponding alkyl isocyanate or carbamoyl chloride uni.lu.

Research findings indicate that the nature of the N-alkyl substituent significantly influences the inhibitory potency against enzymes like eel acetylcholinesterase (AChE) nih.govnih.govnih.gov. For example, in one study, the rank order of inhibitory activity for a series of carbamates showed that N-methyl and N-heptyl substituted analogues (Compounds II and V) exhibited higher potency compared to the N,N-dimethyl and N,N-diethyl substituted compounds (Compounds I and IV) nih.govnih.govnih.gov.

Below is a table summarizing some synthesized N-alkyl analogues and their relative activities based on reported ki values against eel AChE nih.govnih.govnih.gov:

| Compound | N-Substituent(s) | Relative AChE Inhibition (Rank Order) |

|---|---|---|

| I (Cui Xing Ning) | N,N-dimethyl | 3rd nih.govnih.govnih.gov |

| II | N-methyl | 1st nih.govnih.govnih.gov |

| III | N-ethyl | 4th nih.govnih.govnih.gov |

| IV | N,N-diethyl | 6th nih.govnih.govnih.gov |

| V | N-heptyl | 2nd nih.govnih.govnih.gov |

N-Aryl Substitution Variations

In addition to N-alkyl modifications, N-aryl substitutions on the carbamate nitrogen have been explored to understand their impact on the biological activity of 5-(1,3,3-trimethylindolinyl) carbamates nih.govnih.govuni.lunih.gov. The introduction of aryl groups introduces different electronic and steric properties to the carbamate moiety.

An example of an N-aryl analogue synthesized is 5-(1,3,3-trimethylindolinyl)N-(3-chlorophenyl)carbamate (Compound VI) nih.govnih.govuni.lunih.gov. The synthesis of such compounds can involve the reaction of the indoline core with an aryl isocyanate or a pre-formed aryl carbamoyl chloride.

SAR studies comparing N-aryl and N-alkyl substituted analogues have provided insights into the preferred interactions with the target enzyme nih.govnih.govnih.gov. In the study mentioned previously, the N-(3-chlorophenyl) analogue (Compound VI) showed lower inhibitory potency compared to the N-methyl and N-heptyl analogues (Compounds II and V), but was more potent than the N,N-diethyl analogue (Compound IV) nih.govnih.govnih.gov.

Molecular Mechanisms of Cholinesterase Inhibition by Cui Xing Ning and Its Analogues

Elucidation of Inhibitory Action on Acetylcholinesterase (AChE)

Cui xing ning, identified as 5-(1,3,3-trimethylindolinyl)N,N-dimethylcarbamate, functions as a cholinesterase inhibitor, sharing a mechanism of action similar to that of well-known carbamates like physostigmine (B191203). The inhibitory action of carbamates on acetylcholinesterase is a well-established process involving the carbamylation of the enzyme's active site.

The active site of AChE contains a catalytic triad (B1167595) composed of serine, histidine, and glutamate (B1630785) residues. The inhibition process is initiated by the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the carbamate (B1207046) moiety of this compound. This results in the formation of a transient tetrahedral intermediate. Subsequently, the bond between the carbonyl carbon and the indolinyl leaving group is cleaved, leading to the formation of a carbamylated enzyme.

This carbamylated AChE is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the normal hydrolysis of acetylcholine (B1216132). This effectively renders the enzyme inactive for a period, leading to an accumulation of acetylcholine in the synaptic cleft and enhancement of cholinergic neurotransmission. Due to the eventual, albeit slow, hydrolysis of the carbamyl-enzyme bond which regenerates the free enzyme, carbamate inhibitors like this compound are classified as pseudo-irreversible or reversible inhibitors.

Quantitative Characterization of Enzyme Inhibition Kinetics

The potency and nature of enzyme inhibitors are quantitatively described by kinetic constants such as the inhibition constant (k_i) and the enzyme-inhibitor binding affinity (K_d).

Determination of Inhibition Constants (e.g., k_i values)

While specific numerical k_i values for this compound (Compound I) were not detailed in the available research, studies on its analogues provide insight into their inhibitory potency. For instance, two stereoisomers of an analogue, (R)(+)-5-(1,3,3-trimethylindolinyl)-N-(1-phenylethyl)carbamate (analogue A) and (S)(-)-5-(1,3,3-trimethylindolinyl)-N-(1-phenylethyl)carbamate (analogue B), were studied for their inhibition of eel acetylcholinesterase at pH 7.60. nih.gov The inhibition constants (k_i) were determined to be 7.38 x 10³ M⁻¹ min⁻¹ for analogue A and 6.67 x 10³ M⁻¹ min⁻¹ for analogue B. nih.gov

Assessment of Enzyme-Inhibitor Binding Affinity (e.g., K_d values)

The dissociation constant (K_d) is a measure of the binding affinity between an inhibitor and an enzyme. A lower K_d value indicates a higher binding affinity. For the series of this compound analogues, a K_d value has been reported for 5-(1,3,3-trimethylindolinyl)N-methylcarbamate (Compound II). This analogue demonstrated a high affinity for eel acetylcholinesterase, with a K_d value of 7.14 x 10⁻⁸ M. nih.gov This strong binding affinity underscores the potent inhibitory potential of this class of compounds.

Comparative Analysis of Inhibitory Potency Across Synthesized Carbamate Analogues

Structure-activity relationship (SAR) studies involving the synthesis and evaluation of various analogues of a lead compound are fundamental in medicinal chemistry. A study of six N-alkyl and N-aryl substituted 5-(1,3,3-trimethylindolinyl) carbamates, including this compound, has provided valuable insights into how structural modifications influence their inhibitory potency against eel acetylcholinesterase. nih.gov

Rank Order of Inhibition for Eel Acetylcholinesterase

The inhibitory potency of this compound and its synthesized analogues was determined and ranked based on their inhibition constants (k_i). The rank order for the inhibition of eel acetylcholinesterase was established as follows:

Compound II > Compound V > Compound I (this compound) > Compound III > Compound VI > Compound IV nih.gov

This ranking indicates that the N-methylcarbamate (Compound II) and the N-heptylcarbamate (Compound V) are more potent inhibitors of eel AChE than the N,N-dimethylcarbamate, this compound (Compound I). The N-ethylcarbamate (Compound III) and the N-(3-chlorophenyl)carbamate (Compound VI) showed progressively weaker inhibition, with the N,N-diethylcarbamate (Compound IV) being the least potent among the series. nih.gov

Theoretical Models of Enzyme-Inhibitor Interaction (e.g., molecular docking insights for similar inhibitors)

While specific molecular docking studies for this compound were not found in the reviewed literature, insights can be drawn from computational studies on structurally similar carbamate inhibitors, such as physostigmine and its analogues. These studies provide a theoretical framework for understanding the binding of this compound to the active site of acetylcholinesterase.

Molecular docking simulations of carbamate inhibitors with AChE typically show the ligand positioned within the enzyme's active site gorge. The binding is stabilized by a network of non-covalent interactions. The carbamate moiety is oriented towards the catalytic triad, facilitating the carbamylation of the active site serine residue.

Key interactions often observed in these models include:

Hydrogen Bonding: The carbamate's carbonyl oxygen can form hydrogen bonds with amino acid residues in the oxyanion hole, such as Gly121 and Ala204, which stabilizes the transition state during carbamylation.

π-π Stacking and Hydrophobic Interactions: The aromatic or heterocyclic ring system of the inhibitor, in the case of this compound the trimethylindoline ring, typically engages in π-π stacking interactions with aromatic residues in the active site gorge, such as Trp86 and Tyr337. These interactions are crucial for the proper orientation and affinity of the inhibitor. The alkyl substituents on the indoline (B122111) ring and the carbamate nitrogen also contribute to hydrophobic interactions within the active site.

These theoretical models, derived from studies of similar inhibitors, suggest that the binding of this compound to acetylcholinesterase is a multi-point interaction event, where both the carbamate functional group and the trimethylindoline scaffold play critical roles in its inhibitory activity.

Biotransformation Pathways and Metabolite Characterization of Cui Xing Ning

Ex Vivo Models for Metabolic Investigations

The elucidation of Cui xing ning's metabolic pathways has necessitated the use of specialized ex vivo models due to challenges encountered with traditional in vivo and in vitro systems.

The isolated perfused rat liver (IPRL) system has proven to be a successful and effective method for investigating the biotransformation of this compound. nih.gov This ex vivo technique involves surgically isolating the liver and maintaining its viability by perfusing it with an oxygenated, nutrient-rich medium. The IPRL model allows for the study of hepatic metabolism in a controlled environment, free from the systemic influences present in whole-animal (in vivo) studies.

In the case of this compound, the IPRL method facilitated the successful study of its biotransformation where previous in vivo and in vitro attempts had failed. nih.gov By introducing this compound into the perfusate, researchers were able to collect and analyze the resulting metabolites produced by the intact, functioning liver. nih.gov

Prior to the successful application of the IPRL model, studies on the biotransformation of this compound using in vivo and in vitro methods were reported to be unsuccessful. nih.gov While the specific reasons for these failures are not extensively detailed in the available literature, general methodological challenges in biotransformation studies can be inferred.

In Vitro Challenges: In vitro systems, such as liver microsomes or hepatocytes, may lack the full complement of enzymes and cofactors present in the whole organ, potentially leading to an incomplete metabolic profile. The stability of the compound in the incubation medium and the analytical sensitivity can also pose significant hurdles.

In Vivo Challenges: In vivo studies in whole animals can be complicated by rapid distribution, extensive metabolism, and rapid excretion of the compound and its metabolites, making their detection and identification in biological fluids like plasma and urine difficult. The low concentrations of transient metabolites can fall below the detection limits of analytical instruments.

Identification and Structural Elucidation of this compound Metabolites

The characterization of metabolites is a critical step in understanding the biotransformation of a xenobiotic. For this compound, a combination of advanced analytical techniques was employed to separate and identify its metabolic products.

High-Performance Liquid Chromatography (HPLC) was the primary technique used to separate the metabolites of this compound from the perfusate of the IPRL system. nih.gov HPLC is a powerful analytical tool that separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). This technique allowed for the isolation of six distinct metabolites from the perfusate, which were then subjected to further structural analysis. nih.gov

Following their separation by HPLC, the structural elucidation of the this compound metabolites was achieved using a combination of spectroscopic and spectrometric methods:

Mass Spectrometry (MS): This technique was used to determine the molecular weight of the parent compound and its metabolites by ionizing them and measuring their mass-to-charge ratio. This information is crucial for identifying the elemental composition and potential metabolic modifications, such as oxidation. nih.gov

1H Nuclear Magnetic Resonance (1HNMR) Spectroscopy: 1HNMR provides detailed information about the structure of a molecule by detecting the magnetic properties of its hydrogen atoms. This was used to confirm the structural assignments of the metabolites. nih.gov

Through these analytical methods, it was determined that one of the separated peaks was unchanged this compound (Metabolite I), while the other five were oxidized metabolites. nih.gov

Functional Assessment of Biotransformed Metabolites

A key aspect of metabolism studies is to determine whether the metabolites retain, have altered, or lose the pharmacological activity of the parent compound. The metabolites of this compound were assessed for their cholinesterase (ChE) inhibitory activity.

The study revealed that the majority of the oxidized metabolites experienced a significant loss of their ChE inhibitory activity. nih.gov However, one metabolite, designated as Metabolite III, retained its activity. This was attributed to the fact that the 2-position of the molecule remained unchanged in this particular metabolite. nih.gov Furthermore, the toxicity of some of the metabolites (II and V) was observed to be obviously decreased compared to the parent compound. nih.gov

Evaluation of Cholinesterase Inhibition Activity of Oxidized Metabolites

The primary pharmacological action of this compound is the inhibition of cholinesterase (ChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Following the identification of its oxidized metabolites, a critical step was to evaluate their ability to retain this enzymatic inhibitory activity.

Studies have shown that the majority of the oxidized metabolites of this compound exhibited a significant loss of their ChE inhibitory activity. nih.gov This finding is crucial as it suggests that the specific chemical structure of the parent compound is essential for its primary pharmacological effect. The alteration of the molecule through oxidation, a common phase I metabolic reaction, leads to a marked decrease in its potency as a cholinesterase inhibitor. nih.govnih.gov

Correlation of Metabolic Modifications with Retention or Loss of Enzymatic Potency (e.g., significance of 2-position integrity for Metabolite III)

A key finding from the analysis of this compound's metabolites is the structure-activity relationship observed, particularly concerning the retention of enzymatic potency. Among the oxidized metabolites, Metabolite III was a notable exception, as it retained its cholinesterase inhibition activity. nih.gov

The preservation of activity in Metabolite III is directly linked to the integrity of the 2-position of the molecule, which remained unchanged during its metabolic transformation. nih.gov This observation strongly indicates that the structural feature at the 2-position of the this compound molecule is a critical determinant for its interaction with and inhibition of the cholinesterase enzyme. Any metabolic alteration at this specific site, as seen in the other oxidized metabolites, results in a significant reduction or complete loss of inhibitory capacity.

This highlights the importance of specific molecular features for the biological activity of a compound and how metabolic processes can directly impact a drug's efficacy.

Observed Changes in Metabolite Biochemical Activity (e.g., decreased toxicity)

Beyond the impact on pharmacological activity, the biotransformation of this compound also led to observable changes in the biochemical profile of its metabolites, specifically concerning their toxicity. The metabolic process, which often aims to detoxify foreign compounds, appeared to be effective in reducing the toxicity of this compound.

It was observed that some of the metabolites, namely Metabolite II and Metabolite V, demonstrated a clear decrease in toxicity compared to the parent compound. nih.gov This reduction in toxicity is a significant outcome of the metabolic process, suggesting that the liver's enzymatic machinery effectively transforms this compound into less harmful substances, which can then be more safely eliminated from the body.

Structure Activity Relationship Sar Investigations of Cui Xing Ning Analogues As Cholinesterase Inhibitors

Systematic Analysis of Structural Modifications on Acetylcholinesterase Inhibition

Systematic analysis of structural modifications to the Cui Xing Ning scaffold has been conducted to determine their impact on acetylcholinesterase inhibition. Studies involving a series of 5-(1,3,3-trimethylindolinyl) carbamates, including this compound and several N-substituted analogues, have provided valuable insights into the relationship between chemical structure and inhibitory potency against enzymes such as eel acetylcholinesterase. nih.govtandfonline.comresearchgate.net These investigations typically involve synthesizing analogues with specific changes to the molecule and then evaluating their inhibitory activity using kinetic methods. nih.govtandfonline.comresearchgate.net The resulting inhibition constants (ki values) are used to compare the potency of the different compounds. nih.govtandfonline.comresearchgate.net

Influence of N-Substitution Patterns on Inhibitory Efficacy within the 5-(1,3,3-Trimethylindolinyl) Carbamate (B1207046) Series

The N-substitution pattern on the carbamate moiety of the 5-(1,3,3-trimethylindolinyl) carbamate series significantly influences their inhibitory efficacy against acetylcholinesterase. Research has evaluated analogues with various N-alkyl and N-aryl substitutions. nih.govtandfonline.comresearchgate.net For instance, studies comparing this compound (N,N-dimethylcarbamate) with analogues such as the N-methylcarbamate, N-ethylcarbamate, N,N-diethylcarbamate, N-heptylcarbamate, and N-(3-chlorophenyl)carbamate have revealed a distinct rank order of inhibitory activity against eel AChE. nih.govtandfonline.comresearchgate.net

Based on ki values for eel AChE inhibition, the N-methylcarbamate analogue demonstrated greater affinity for the enzyme compared to this compound (N,N-dimethylcarbamate) and other tested analogues. nih.govtandfonline.comresearchgate.net The rank order of ki values observed in some studies is N-methylcarbamate > N-heptylcarbamate > N,N-dimethylcarbamate (this compound) > N-ethylcarbamate > N-(3-chlorophenyl)carbamate > N,N-diethylcarbamate. nih.govtandfonline.comresearchgate.net This suggests that the nature and size of the substituents on the carbamate nitrogen atoms play a crucial role in determining the inhibitory potency. For example, the N,N-diethylcarbamate analogue showed lower activity compared to the N,N-dimethyl and N-methyl analogues. nih.govtandfonline.comresearchgate.net Investigations into the stereoisomers of analogues, such as 5-(1,3,3-trimethylindolinyl)-N-(1-phenylethyl)carbamate, have also shown that the protonated form of these inhibitors is more potent. nih.gov

The following table summarizes the relative inhibitory activities based on the rank order of ki values:

| Compound | N-Substitution Pattern | Relative AChE Inhibitory Activity (based on ki rank order) |

| 5-(1,3,3-trimethylindolinyl)N-methylcarbamate | N-methyl | Highest |

| 5-(1,3,3-trimethylindolinyl)N-heptylcarbamate | N-heptyl | High |

| 5-(1,3,3-trimethylindolinyl)N,N-dimethylcarbamate | N,N-dimethyl | Moderate (this compound) |

| 5-(1,3,3-trimethylindolinyl)N-ethylcarbamate | N-ethyl | Moderate |

| 5-(1,3,3-trimethylindolinyl)N-(3-chlorophenyl)carbamate | N-(3-chlorophenyl) | Lower |

| 5-(1,3,3-trimethylindolinyl)N,N-diethylcarbamate | N,N-diethyl | Lowest |

Note: This table is based on the rank order of ki values reported for eel AChE inhibition and represents relative potency within this specific series of analogues. nih.govtandfonline.comresearchgate.net

Identification of Pharmacophoric Elements Critical for Cholinesterase Binding and Inhibition

Based on the SAR investigations of this compound and its analogues, several pharmacophoric elements critical for cholinesterase binding and inhibition can be identified within the 5-(1,3,3-trimethylindolinyl) carbamate series. The carbamate moiety itself is essential for AChE inhibition, as its absence in corresponding hydroxy precursors leads to a loss of activity. researchgate.net Carbamate inhibitors typically function by carbamylating the esteratic site of the enzyme, a process that is subsequently reversed upon decarbamylation. tandfonline.com

The 5-(1,3,3-trimethylindolinyl) group likely contributes to binding interactions within the enzyme's active gorge, potentially interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS). researchgate.netacs.org The trimethylindoline core provides a relatively rigid scaffold with hydrophobic characteristics. The substituents on the nitrogen atom of the carbamate group significantly influence the fit and interaction within the active site. nih.govtandfonline.comresearchgate.net The observed variations in inhibitory potency with different N-substitutions highlight the importance of steric and electronic factors at this position. For instance, the higher potency of the N-methyl analogue compared to the N,N-dimethyl and N,N-diethyl analogues suggests that smaller, less sterically hindered groups on the carbamate nitrogen are more favorable for optimal binding and carbamylation of the enzyme. nih.govtandfonline.comresearchgate.net The presence of a protonatable nitrogen elsewhere in the molecule, as suggested by studies on stereoisomers, can also contribute to potency, indicating favorable interactions with anionic residues in the active site. nih.gov

Understanding these pharmacophoric elements is crucial for the rational design of novel cholinesterase inhibitors with improved potency and selectivity. Further detailed structural studies, such as co-crystallization or advanced computational modeling, could provide more precise information on the binding interactions and confirm the roles of these identified pharmacophoric features.

Advanced Analytical Methodologies in Cui Xing Ning Research

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic techniques play a vital role in the separation and analysis of Cui Xing Ning and its metabolites. High-Performance Liquid Chromatography (HPLC) has been specifically utilized to separate metabolites of this compound from biological samples, such as perfusate from isolated perfused rat liver studies nih.gov. This separation step is essential before subsequent identification and characterization using other analytical methods.

Beyond general separation, hyphenated techniques that combine chromatography with mass spectrometry are widely applied for comprehensive analysis of compounds and their metabolites. Techniques like Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and UPLC-tandem Mass Spectrometry (UPLC-MS/MS) offer high sensitivity and resolution, enabling the detection and analysis of a wide range of metabolic compounds in complex biological matrices nih.govnih.gov. These methods are capable of providing comprehensive metabolic molecular information nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful chromatographic technique used in chemical analysis, particularly for volatile and semi-volatile compounds wikipedia.org. While the direct application of GC-MS specifically to this compound was not detailed in the provided context, GC-MS is a conventional method for determining the composition of monosaccharides after hydrolysis of polysaccharides, highlighting its role in complex mixture analysis and structural component identification. The effectiveness of LC-MS/MS in identifying a large number of metabolites compared to methods combining GC/MS, LC/MS, and HPLC in some studies underscores the evolving landscape of chromatographic applications in metabolite analysis.

Spectrometric Approaches for Structural Confirmation and Quantitative Analysis

Mass spectrometry (MS) is indispensable for the structural confirmation and quantitative analysis of this compound and its related substances. MS techniques, often coupled with chromatography, provide crucial information about the molecular weight and fragmentation patterns of analytes, aiding in their identification and structural elucidation.

In the study of this compound's biotransformation, mass spectrometry was used in conjunction with HPLC to identify the separated metabolites nih.gov. Furthermore, mass spectrometry has been specifically employed for the structural elucidation of deteriorative substances found in synthetic this compound. This indicates the utility of MS in quality control and the identification of impurities or degradation products.

Tandem mass spectrometry (MS/MS or MSn) is a powerful tool for detailed structural characterization. By fragmenting ions and analyzing the resulting fragments, MS/MS can provide more specific structural information. UPLC-QTOF-MS/MS, for instance, has been used in non-targeted metabolomics approaches to identify differential metabolites based on accurate mass-to-charge ratios and fragmentation patterns nih.govnih.gov. This allows for the tentative identification of chemical structures online without extensive isolation. The high sensitivity of MS also enables the analysis of low-level analytes in complex matrices.

Quantitative analysis using spectrometric methods, particularly LC-MS/MS, is widely established for determining the concentration of compounds and their metabolites in various samples. Methods are developed and validated to ensure accuracy, precision, repeatability, and stability, with defined limits of detection and quantification.

Nuclear Magnetic Resonance Spectroscopy in Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of molecules. It is a key technique for the characterization of chemical compounds, offering insights into the arrangement of atoms and their connectivity.

For this compound research, 1H NMR spectroscopy has been used to identify metabolites nih.gov. This indicates its application in confirming the structures of the transformed products of the parent compound.

Future Research Directions and Translational Perspectives

Exploration of Molecular Interactions with Cholinesterase Subtypes

A critical avenue for future research lies in the detailed characterization of the interactions between Cui xing ning and its analogs with the two major cholinesterase subtypes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While the inhibitory activity of this compound against AChE has been documented, a comprehensive comparative analysis of its potency and selectivity for both enzymes is warranted. nih.gov Understanding the differential binding affinities and inhibition kinetics for AChE and BChE is paramount, as this selectivity profile can significantly influence the therapeutic applications and potential side effects of these compounds. For instance, selective BChE inhibitors are being investigated for later stages of Alzheimer's disease, where BChE levels are elevated. researchgate.net

Future studies should aim to determine the half-maximal inhibitory concentrations (IC₅₀) of this compound and a focused library of its analogs against both human AChE and BChE. Such studies will elucidate the structure-selectivity relationships, providing a roadmap for the design of either highly selective or dual-inhibiting compounds.

Development of Novel Synthetic Strategies for Optimized Analogues

The synthesis of analogs of this compound, which is chemically identified as 5-(1,3,3-trimethylindolinyl) N,N-dimethylcarbamate, is crucial for optimizing its pharmacological properties. nih.govnih.gov Research has demonstrated the successful synthesis of various N-alkyl and N-aryl carbamate (B1207046) derivatives of the 5-(1,3,3-trimethylindolinyl) scaffold. nih.gov One established method involves the use of phase-transfer catalysis for the C3-alkylation of indoline (B122111) intermediates, as well as for N-alkylation and carbamylation steps. researchgate.net

Future efforts in synthetic chemistry should focus on developing more efficient and versatile synthetic routes to generate a diverse library of this compound analogs. This includes the exploration of novel catalytic systems and one-pot reaction methodologies to streamline the synthesis process. researchgate.net Optimization strategies could involve modifications at several key positions of the molecule:

The Carbamate Group: Introduction of a variety of N-substituents, including cyclic and aromatic moieties, can modulate the compound's interaction with the active site of cholinesterases.

The Indoline Ring: Substitution at different positions on the indoline scaffold could influence the compound's electronic properties and binding orientation.

The Trimethyl Group: Alterations to the gem-dimethyl groups at the C3 position could impact the compound's conformational flexibility and hydrophobic interactions within the enzyme's active site.

These synthetic endeavors will be instrumental in generating a wide array of analogs for comprehensive structure-activity relationship (SAR) studies.

Application of Computational Chemistry and In Silico Modeling for Mechanistic Insights and Predictive SAR

Computational chemistry and in silico modeling offer powerful tools to accelerate the drug discovery process for this compound analogs. Techniques such as molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), and molecular dynamics (MD) simulations can provide profound insights into the molecular basis of their inhibitory activity and guide the design of more potent and selective inhibitors.

Molecular docking studies can be employed to predict the binding modes of this compound and its analogs within the active sites of both AChE and BChE. science.govresearchgate.net These studies can reveal key amino acid residues involved in the binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stabilization of the enzyme-inhibitor complex.

Building upon the docking results, 3D-QSAR models can be developed to establish a quantitative correlation between the three-dimensional structural features of the compounds and their biological activities. These models can generate predictive contour maps that highlight the regions where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for inhibitory potency. Such predictive SAR models will be invaluable for the rational design of novel analogs with enhanced activity.

Investigative Research into Broader Biological Activities and Target Identification (Beyond Cholinesterase Inhibition)

While the primary therapeutic potential of this compound and its analogs has been attributed to their cholinesterase inhibitory activity, there is a growing interest in exploring their broader biological effects. The indoline scaffold, a core component of this compound, is a privileged structure in medicinal chemistry and is found in numerous compounds with diverse pharmacological activities. nih.gov

A promising area of investigation is the antioxidant potential of these compounds. Studies on other carbamate derivatives of indolines have demonstrated that they can possess significant radical scavenging activity, which is a highly desirable property for the treatment of neurodegenerative diseases where oxidative stress plays a pathogenic role. nih.govacs.orgacs.orgsigmaaldrich.com Future research should systematically evaluate the antioxidant capacity of this compound and its analogs using various in vitro assays.

Q & A

How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.